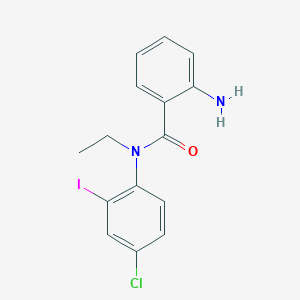
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with amino, chloro, and iodo groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Halogenation: The amino-substituted benzamide is subjected to halogenation to introduce chloro and iodo groups. This can be achieved using reagents like chlorine gas and iodine monochloride.
Alkylation: Finally, the compound is alkylated with ethyl groups using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the overall production cost.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen groups or to convert the amino group to an amine.
Substitution: Halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-amino-N-(4-chlorophenyl)-N-ethyl-: Lacks the iodine substitution, which may affect its reactivity and applications.
Benzamide, 2-amino-N-(4-iodophenyl)-N-ethyl-: Lacks the chlorine substitution, leading to different chemical properties.
Benzamide, 2-amino-N-(4-chloro-2-bromophenyl)-N-ethyl-: Substitutes iodine with bromine, which may alter its reactivity and biological activity.
Uniqueness
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- is unique due to the presence of both chloro and iodo groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable molecule in scientific research and industrial processes.
Properties
CAS No. |
826991-74-6 |
|---|---|
Molecular Formula |
C15H14ClIN2O |
Molecular Weight |
400.64 g/mol |
IUPAC Name |
2-amino-N-(4-chloro-2-iodophenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C15H14ClIN2O/c1-2-19(14-8-7-10(16)9-12(14)17)15(20)11-5-3-4-6-13(11)18/h3-9H,2,18H2,1H3 |
InChI Key |
GLPMAKMUBSZXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)

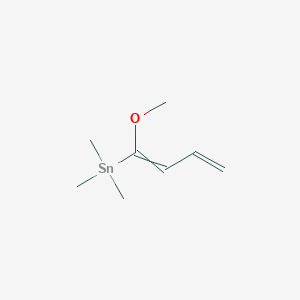
![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

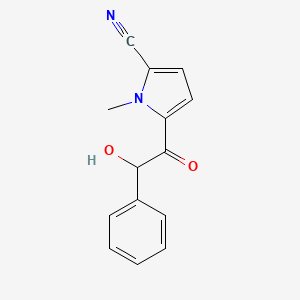
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
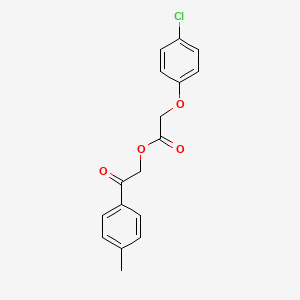
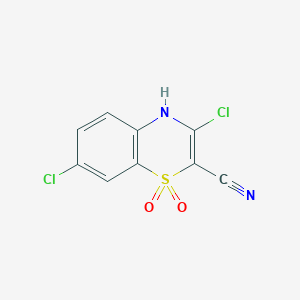

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
